molecular formula C12H14O B13957270 2,2,6-Trimethylindan-1-one CAS No. 57145-24-1

2,2,6-Trimethylindan-1-one

Cat. No.: B13957270
CAS No.: 57145-24-1
M. Wt: 174.24 g/mol
InChI Key: STDPPKPGKZRLBR-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one is an organic compound with the molecular formula C12H16O It is a bicyclic ketone, characterized by its unique structure that includes a fused ring system with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with a suitable dehydrating agent can lead to the formation of the desired compound. Another method involves the hydrogenation of indene derivatives, which can be catalyzed by palladium on carbon or other suitable catalysts .

Industrial Production Methods

Industrial production of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert indene derivatives into the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indane: A related compound with a similar bicyclic structure but lacking the ketone functional group.

    2,3-Dihydro-1H-inden-1-one: Another similar compound with a different substitution pattern on the ring system.

    1,4,7-Trimethyl-2,3-dihydro-1H-indene: A compound with additional methyl groups on the ring system.

Uniqueness

2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one is unique due to its specific substitution pattern and the presence of the ketone functional group.

Properties

CAS No.

57145-24-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,2,6-trimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O/c1-8-4-5-9-7-12(2,3)11(13)10(9)6-8/h4-6H,7H2,1-3H3

InChI Key

STDPPKPGKZRLBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)(C)C)C=C1

Origin of Product

United States

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